A Comprehensive Technical Guide to the Physicochemical Properties of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid
Introduction
2-{[1,1'-Biphenyl]-3-yl}benzoic acid is an aromatic carboxylic acid featuring a biphenyl moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a rigid, hydrophobic biphenyl backbone and a polar, ionizable carboxylic acid group. Such structures often serve as scaffolds for developing novel pharmaceuticals or functional materials.
Chemical Identity and Core Physicochemical Properties
Precise identification is the first step in any scientific investigation. The structural and chemical details of the target compound are outlined below. The subsequent table summarizes key physicochemical properties. Since verified experimental values are unpublished, this table includes a combination of calculated values and estimates derived from structurally similar compounds, such as 2-phenylbenzoic acid and other substituted biphenyl carboxylic acids. These values serve as essential preliminary estimates for guiding experimental design.
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IUPAC Name: 2-(Biphenyl-3-yl)benzoic acid
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Molecular Formula: C₁₉H₁₄O₂
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Chemical Structure: (Placeholder for actual structure image if available)
Table 1: Calculated and Estimated Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Weight | 274.31 g/mol | (Calculated) |
| CAS Number | Not assigned | (As of Feb 2026) |
| Melting Point (°C) | ~115 °C | Estimated based on 2-phenylbenzoic acid.[1] |
| Boiling Point (°C) | > 340 °C | Estimated based on 2-phenylbenzoic acid.[1][2] |
| pKa (Acidic) | ~4.0 - 4.4 | Estimated. Benzoic acid pKa is 4.20.[3] The biphenyl group's electron-withdrawing nature may slightly increase acidity. Predicted pKa for a related methoxy-substituted isomer is 4.37.[4] |
| LogP (Octanol/Water) | ~3.0 - 3.5 | Estimated. The predicted LogP for the related 2-(3-methylphenyl)benzoic acid is 3.36.[5] The LogP for 2-phenylbenzoic acid is reported as 2.89.[1] |
| Aqueous Solubility | Poorly soluble | Expected due to the large, hydrophobic biphenyl scaffold. Thermodynamic solubility is highly pH-dependent for ionizable compounds.[6] |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Hydroxyl O) | (Calculated) |
| Rotatable Bonds | 2 | (Calculated) |
Experimental Determination of Key Properties
The following sections provide detailed, self-validating protocols for the empirical determination of pKa, LogP, and thermodynamic solubility. These methods are fundamental to building an accurate physicochemical profile for drug discovery and development.
Determination of the Acid Dissociation Constant (pKa)
Expertise & Rationale: The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This, in turn, profoundly influences solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[7] For an acidic compound like this, knowing the pKa is essential for predicting its behavior in physiological environments (e.g., the stomach vs. the intestine). Potentiometric titration is the gold-standard method due to its precision and accuracy.[8] The methodology relies on monitoring pH changes as a titrant of known concentration is added, allowing for the direct determination of the pH at which the compound is 50% ionized, which is equal to the pKa.[9]
Protocol: pKa Determination by Potentiometric Titration
This protocol is adapted from standard methodologies for active pharmaceutical ingredients (APIs).[7][10]
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Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the titration range.[7]
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Solution Preparation:
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Prepare a stock solution of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.
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Dilute the stock into a titration vessel containing purified water to a final concentration of approximately 1 mM. The final co-solvent concentration should be minimized.
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Add a concentrated solution of potassium chloride (KCl) to the vessel to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This is critical for stabilizing activity coefficients.[10]
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Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).
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Titration Procedure:
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Purge the sample solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[10]
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Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.
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If necessary, acidify the solution to ~pH 2 using 0.1 M HCl to ensure the compound is fully protonated at the start.
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Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.
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Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.
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Data Analysis & Validation:
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Plot the recorded pH values against the volume of NaOH added.
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Identify the equivalence point (the point of maximum slope on the curve).
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The pKa is determined from the pH value at the half-equivalence point, where exactly half of the acid has been neutralized.[9]
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The protocol is validated by performing a minimum of three independent titrations. The final pKa is reported as the average value with the standard deviation.[10]
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Caption: Workflow for LogP determination by the shake-flask method.
Determination of Thermodynamic Aqueous Solubility
Expertise & Rationale: Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It represents a fundamental physical limit and is a more definitive measure than kinetic solubility, which is often used in high-throughput screening. [11][12]Poor thermodynamic solubility can severely limit oral bioavailability. [12]The shake-flask method is the "gold standard" for this measurement, as it ensures that true equilibrium between the solid and dissolved states is achieved. [6]For this compound, solubility should be determined at a physiologically relevant pH, such as 7.4 (phosphate-buffered saline), to best inform drug development decisions.
Protocol: Thermodynamic Solubility by Shake-Flask Method
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Preparation:
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Prepare the desired aqueous medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
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Add an excess amount of the solid test compound to a vial containing the buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved. [6]2. Equilibration:
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Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
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Equilibration time is critical and can range from 24 to 72 hours. To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases. [6]3. Sample Processing:
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After incubation, allow the vials to stand to let the excess solid settle.
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Carefully remove an aliquot of the supernatant.
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Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
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Quantification & Validation:
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like LC-MS/MS. A calibration curve prepared from a DMSO stock solution is used for accurate quantification. [11][13] * The solubility is reported in units of µg/mL or µM.
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The protocol is validated by the consistency of results from multiple time points, confirming that true equilibrium was achieved.
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Caption: Relationship between physicochemical properties and bioavailability.
Anticipated Spectroscopic and Safety Profile
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Spectroscopic Analysis: For structural confirmation, the following spectral features are anticipated:
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¹H NMR: Complex multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the 13 protons of the disubstituted biphenyl system. A broad singlet further downfield (>10 ppm) corresponding to the carboxylic acid proton.
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¹³C NMR: Signals for at least 13 distinct aromatic carbons, plus a signal for the carboxylic carbon (>165 ppm).
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FTIR: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.
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Mass Spectrometry: A molecular ion peak [M-H]⁻ at m/z 273.09 in negative ion mode ESI-MS.
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Safety and Handling: As with any new chemical entity, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid should be handled with care in a laboratory setting. Based on the parent compound, benzoic acid, it should be considered a potential skin and eye irritant. [14]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This guide establishes a robust scientific framework for the comprehensive physicochemical characterization of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. While specific experimental data for this molecule remains to be published, the provided protocols for determining pKa, LogP, and thermodynamic solubility represent the gold-standard methodologies required to generate the high-quality data essential for any research or development program. By following these self-validating experimental workflows, researchers can confidently build the foundational knowledge needed to unlock the full potential of this and other novel chemical entities.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]
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OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved February 17, 2026, from [Link]
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Avdeef, A., & Tsinman, K. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-56. Retrieved February 17, 2026, from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 17, 2026, from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved February 17, 2026, from [Link]
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ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 17, 2026, from [Link]
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European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved February 17, 2026, from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved February 17, 2026, from [Link]
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Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 16-21. Retrieved February 17, 2026, from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 17, 2026, from [Link]
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O'Hagan, S., et al. (2015). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 44, 1-18. Retrieved February 17, 2026, from [Link]
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Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved February 17, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]
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Stenutz, R. (n.d.). pKa values. Retrieved February 17, 2026, from [Link]
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